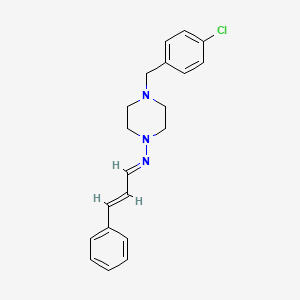

![molecular formula C13H11N5S2 B5532754 4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5532754.png)

4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions starting from readily available precursors. The compound is prepared through a sequence of reactions involving the initial formation of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with various aromatic aldehydes in the presence of glacial acetic acid. This step yields substituted benzal-amino derivatives, which can further undergo cyclo-condensation to afford the final triazole-thiols (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the compound , often features a triazole ring bonded to different substituents that significantly influence their physical and chemical properties. These structures can be complex, with the triazole ring providing a versatile scaffold for further functionalization. Detailed structural characterization is typically achieved through spectroscopic methods such as NMR and IR, alongside X-ray crystallography for solid-state analysis (Sancak et al., 2007).

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity towards various chemical reagents. The compound under discussion can undergo reactions with formaldehyde and different aromatic amines, yielding a wide range of Mannich bases. These reactions showcase the compound's versatility in forming chemically stable and biologically active derivatives (Dave et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals. The crystalline structure, in particular, can be elucidated through X-ray diffraction techniques to reveal the arrangement of molecules in the solid state (Sarala et al., 2006).

Chemical Properties Analysis

The chemical properties of triazole derivatives are largely defined by the presence of the triazole ring, which imparts a range of reactive sites for further chemical modifications. These properties include the ability to act as ligands in coordination chemistry, forming complexes with various metal ions. The ligand's bidentate nature, coordinating through sulfur and amine groups to metal ions, is a notable feature, influencing the stability and reactivity of the resultant metal complexes (Haddad et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The study and development of compounds containing 1,2,4-triazole rings, thienyl groups, and pyridinyl groups is a promising area of research, particularly in the field of medicinal chemistry. These compounds could potentially be developed into new pharmaceuticals or used as building blocks in the synthesis of complex organic molecules .

properties

IUPAC Name |

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5S2/c1-9-4-6-20-11(9)8-15-18-12(16-17-13(18)19)10-3-2-5-14-7-10/h2-8H,1H3,(H,17,19)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQJGKWANIEKOV-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)

![2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)

![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5532699.png)

![ethyl 3-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5532713.png)

![[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5532730.png)

![3-(3-chloro-4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5532737.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methyl-2-pyridinyl)urea](/img/structure/B5532745.png)

![2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)

![4-(4-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5532760.png)

![4-tert-butyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5532767.png)

![[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl](pyridin-2-yl)methanone](/img/structure/B5532772.png)

![6-methyl-2-({4-[2-(methylsulfonyl)ethyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5532789.png)